Structural and Electronic Uniqueness Relative to N,N-Dimethyl Analog
The target compound, N-Methyl-6-nitropyridin-3-amine, possesses a secondary amine (-NHCH3), which is a key pharmacophoric feature capable of acting as a hydrogen bond donor, unlike its tertiary amine analog, N,N-Dimethyl-6-nitropyridin-3-amine . This structural difference is fundamental in medicinal chemistry where a single hydrogen bond can determine binding affinity and selectivity. While no direct binding data was found for the target compound, a structurally related 3-pyridinamine derivative, S38419, was identified as a potent ligand for nicotinic acetylcholine receptors (nAChRs) due to its specific amine substitution pattern, highlighting the critical nature of this functionality [1].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 (Predicted, based on structure) |
| Comparator Or Baseline | 0 for N,N-Dimethyl-6-nitropyridin-3-amine |
| Quantified Difference | Qualitative difference in ability to act as a hydrogen bond donor |
| Conditions | In silico structural analysis |
Why This Matters
The presence of a hydrogen bond donor is a binary feature that can dramatically impact intermolecular interactions, making the target compound a distinct chemical entity for applications requiring this specific interaction.
- [1] INIS Repository. (2011). Synthesis and Binding of 3-Aminopyridine Derivatives at Central Nicotinic Receptors. Journal of Labelled Compounds and Radiopharmaceuticals. View Source
